

The Pharmacological Profile of N-Desmethyl Apalutamide: A Technical Guide

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Abstract

This technical guide provides a comprehensive overview of the pharmacological activity of N-Desmethyl Apalutamide, the primary active metabolite of the potent androgen receptor (AR) inhibitor, Apalutamide. N-Desmethyl Apalutamide is a significant contributor to the overall therapeutic effect observed with Apalutamide treatment in prostate cancer. This document details its mechanism of action, comparative in vitro activity, and key pharmacokinetic properties, supported by quantitative data, detailed experimental methodologies, and pathway visualizations to facilitate advanced research and development.

Introduction

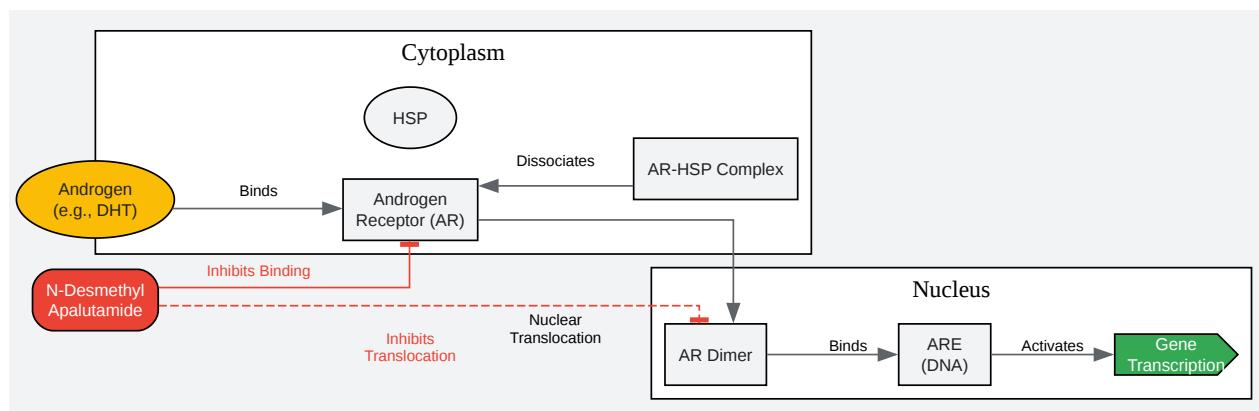
Apalutamide is a second-generation, non-steroidal antiandrogen (NSAA) approved for the treatment of non-metastatic castration-resistant prostate cancer (nmCRPC) and metastatic castration-sensitive prostate cancer (mCSPC).^[1] Its primary route of elimination is hepatic metabolism, predominantly mediated by cytochrome P450 enzymes CYP2C8 and CYP3A4, leading to the formation of N-Desmethyl Apalutamide.^[2] This active metabolite circulates at concentrations comparable to the parent drug at steady state and, while less potent, its sustained exposure contributes significantly to the overall clinical activity of Apalutamide.^{[3][4]} Understanding the distinct pharmacological profile of N-Desmethyl Apalutamide is therefore critical for optimizing dosing strategies and elucidating the complete mechanism of action of Apalutamide therapy.

Mechanism of Action

N-Desmethyl Apalutamide shares the same mechanism of action as its parent compound, Apalutamide, functioning as a competitive androgen receptor (AR) inhibitor.^{[4][5]} The canonical AR signaling pathway, critical for prostate cancer cell proliferation, is potently disrupted by this metabolite through a multi-faceted approach:

- Inhibition of Ligand Binding: It binds directly to the ligand-binding domain (LBD) of the AR, competitively blocking the binding of androgens like testosterone and dihydrotestosterone (DHT).^{[1][5]}
- Prevention of Nuclear Translocation: By binding to the AR in the cytoplasm, it prevents the conformational changes necessary for the receptor to dissociate from heat shock proteins and translocate into the nucleus.^{[6][7]}
- Impediment of DNA Binding and Transcription: Consequently, the AR is unable to bind to androgen response elements (AREs) on the DNA, which prevents the recruitment of co-regulators and halts the transcription of AR-mediated genes responsible for tumor growth and survival.^{[1][6][4]}

While Apalutamide has a reported IC₅₀ of 16 nM for the AR, in vitro transcriptional reporter assays have demonstrated that N-Desmethyl Apalutamide is a less potent inhibitor, exhibiting approximately one-third of the activity of Apalutamide.^{[6][2][4][7][8]}



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Caption: Inhibition of the Androgen Receptor (AR) Signaling Pathway.

Metabolism and Pharmacokinetics

Apalutamide is extensively metabolized in the liver to form N-Desmethyl Apalutamide.^[9] This biotransformation is primarily catalyzed by CYP2C8 and CYP3A4.^{[6][2][7]} Due to the auto-induction of CYP3A4 by Apalutamide, the relative contribution of these enzymes shifts from 58% (CYP2C8) and 13% (CYP3A4) after a single dose to 40% and 37%, respectively, at steady-state.^{[6][4][7]}

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of N-Desmethyl Apalutamide have been characterized in clinical studies, highlighting its significant and sustained presence in plasma. The following table summarizes key steady-state parameters following a standard 240 mg once-daily dose of Apalutamide.

Pharmacokinetic Parameter	Apalutamide	N-Desmethyl Apalutamide	Reference(s)
Cmax (steady-state)	6.0 mcg/mL (SD 1.7)	5.9 mcg/mL (SD 1.0)	[4][10]
AUC (steady-state)	100 mcg·h/mL (SD 32)	124 mcg·h/mL (SD 23)	[4][10]
Half-life (t _{1/2} , steady-state)	~3 days	~4.6 days	[4][8][10]
Protein Binding	96%	95%	[4][7][10]
Apparent Clearance (CL/F)	2.0 L/h	1.5 L/h	[10][11]
Accumulation Ratio	~5-fold	~85.2-fold	[10][11]
Time to Steady-State	~4 weeks	~4 weeks	[10][11]

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Caption: Metabolic conversion of Apalutamide to N-Desmethyl Apalutamide.

Experimental Protocols

The characterization of N-Desmethyl Apalutamide relies on several key experimental methodologies. Detailed protocols for these assays are provided below for replication and further investigation.

Androgen Receptor Transcriptional Reporter Assay

This assay quantitatively measures the ability of a compound to inhibit androgen-induced gene transcription.

- Objective: To determine the functional antagonist activity of N-Desmethyl Apalutamide on the androgen receptor.
- Materials:
 - Cell Line: Human prostate cancer cell line expressing AR (e.g., LNCaP or VCaP).[6][11]
 - Reporter Plasmid: A luciferase reporter vector containing multiple androgen response elements (AREs) upstream of the luciferase gene (e.g., pGL3-ARE).[11]
 - Control Plasmid: A Renilla luciferase vector for normalization (e.g., pRL-TK).[11]
 - Transfection Reagent: Lipofectamine or similar.
 - Agonist: Dihydrotestosterone (DHT).
 - Test Compounds: Apalutamide, N-Desmethyl Apalutamide.
 - Assay Reagent: Dual-Luciferase Reporter Assay System.
- Protocol:
 - Cell Seeding: Plate LNCaP cells in 96-well plates in RPMI medium with 10% charcoal-stripped serum (CSS) and allow them to adhere for 24 hours.[11]
 - Transfection: Co-transfect cells with the ARE-luciferase reporter plasmid and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 4-6 hours.[11]
 - Compound Treatment: After transfection, replace the medium with fresh medium containing serial dilutions of N-Desmethyl Apalutamide (or Apalutamide as a control) in the presence of a constant concentration of DHT (typically the EC80, e.g., 0.1 nM).[11] Include DHT-only (positive control) and vehicle-only (negative control) wells.
 - Incubation: Incubate the plates for 24 hours at 37°C.
 - Lysis and Luminescence Reading: Lyse the cells using passive lysis buffer. Measure both Firefly and Renilla luciferase activity using a luminometer according to the Dual-Luciferase assay protocol.[11]
 - Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well. Plot the percentage inhibition of the DHT-induced signal against the log concentration of the test compound to calculate the IC50 value.[11]

In Vivo Prostate Cancer Xenograft Model

This protocol assesses the anti-tumor efficacy of a compound in a living animal model.

- Objective: To evaluate the in vivo efficacy of N-Desmethyl Apalutamide in reducing tumor growth.

- Materials:

- Animal Model: Male immunodeficient mice (e.g., BALB/c nude or NOD-SCID).[9][12]
- Cell Line: Human prostate cancer cell line (e.g., LNCaP, VCaP).
- Injection Vehicle: Matrigel mixed 1:1 with PBS.[12]
- Test Compound: N-Desmethyl Apalutamide.
- Administration Vehicle: Appropriate vehicle for oral gavage (e.g., 0.5% methylcellulose).

- Protocol:

- Cell Preparation: Culture prostate cancer cells to ~80% confluence. Harvest and resuspend the cells in a 1:1 mixture of Matrigel and PBS at a concentration of 1-2 x 10⁷ cells/mL.[12]
- Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
- Randomization and Dosing: Once tumors reach a mean volume of 150-200 mm³, randomize the animals into treatment and vehicle control groups.
- Drug Administration: Administer N-Desmethyl Apalutamide via oral gavage daily at the desired dose(s). The control group receives the vehicle alone.
- Efficacy Evaluation: Continue monitoring tumor volume and body weight throughout the study. The primary endpoint is tumor growth inhibition (TGI).
- Endpoint: At the end of the study (based on tumor size limits or a pre-defined duration), euthanize the animals and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

Bioanalytical Quantification by LC-MS/MS

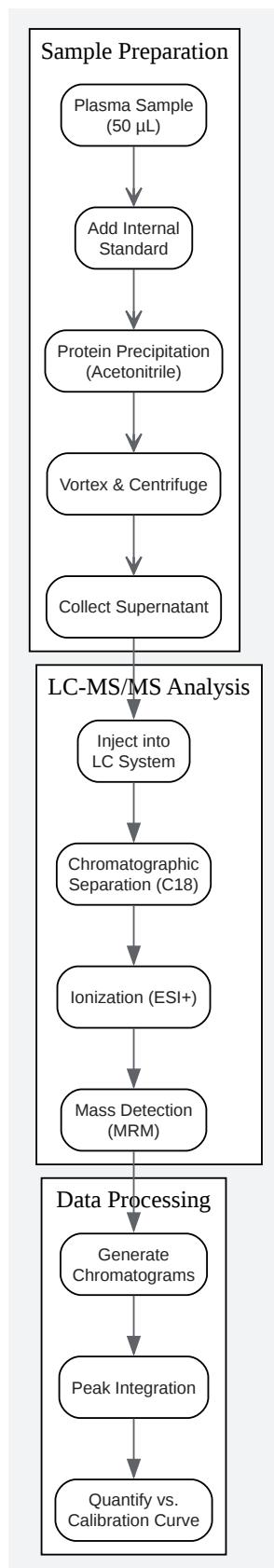
This method is used for the precise quantification of N-Desmethyl Apalutamide in plasma samples.

- Objective: To accurately measure the concentration of N-Desmethyl Apalutamide in plasma for pharmacokinetic studies.

- Protocol:

- Sample Preparation (Protein Precipitation):
 - Pipette 50 µL of human plasma sample into a microcentrifuge tube.[1][8]
 - Add 10 µL of an internal standard (IS) working solution (e.g., Apalutamide-d4).[4]
 - Vortex for 30 seconds.
 - Add 100 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.[1][8]
 - Vortex vigorously for 5 minutes, then centrifuge at 14,000 rpm for 5 minutes at 4°C.[1][8]
- Analysis:

- Carefully transfer 100 μ L of the clear supernatant to an autosampler vial.[1][4][8]
- Inject 1-5 μ L of the supernatant into the LC-MS/MS system.
- LC-MS/MS Conditions:
 - LC Column: C18 reverse-phase column (e.g., Inertsil 50x4.6 mm, 5 μ m).[1][5]
 - Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water, both containing 0.1% formic acid.[1][5]
 - Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. [4]
 - Detection: Use Multiple Reaction Monitoring (MRM) for specific transitions of N-Desmethyl Apalutamide and the internal standard.
- Quantification: Construct a calibration curve using standards of known concentrations prepared in blank plasma. Determine the concentration of N-Desmethyl Apalutamide in the samples by interpolating from the curve.

[Click to download full resolution via product page](#)**Caption:** General workflow for LC-MS/MS bioanalysis of N-Desmethyl Apalutamide.

Conclusion

N-Desmethyl Apalutamide is a pharmacologically active metabolite that plays a crucial role in the therapeutic efficacy of Apalutamide. Although it is a less potent androgen receptor antagonist than its parent compound, its high systemic exposure and long half-life ensure sustained AR pathway inhibition.^{[4][8]} For professionals in drug development and research, a thorough understanding of its distinct pharmacokinetic and pharmacodynamic profile is essential for the continued optimization of androgen-targeted therapies in prostate cancer. The data and protocols provided in this guide serve as a foundational resource for these endeavors.

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